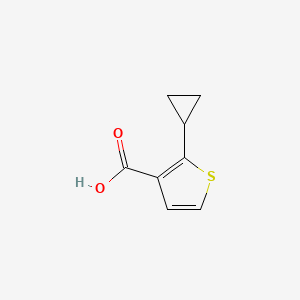

2-Cyclopropylthiophene-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-8(10)6-3-4-11-7(6)5-1-2-5/h3-5H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTSDHFMQFECTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 2 Cyclopropylthiophene 3 Carboxylic Acid

Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical transformation in 2-cyclopropylthiophene-3-carboxylic acid. These reactions generally proceed through a nucleophilic acyl substitution mechanism, where a nucleophile replaces the hydroxyl group of the carboxylic acid. masterorganicchemistry.comlibretexts.org However, the direct substitution of the hydroxyl group is challenging due to its poor leaving group ability. libretexts.org Therefore, activation of the carboxylic acid is often necessary to facilitate these transformations.

Fischer esterification is a classic method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of an acid catalyst. byjus.comlibretexts.org The reaction is reversible, and its equilibrium nature is a critical consideration. masterorganicchemistry.comathabascau.ca To favor the formation of the ester product, it is common to use a large excess of the alcohol or to remove water from the reaction mixture as it is formed, in accordance with Le Châtelier's principle. libretexts.orgathabascau.ca

The mechanism of Fischer esterification involves several key steps: byjus.comlibretexts.org

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. byjus.comlibretexts.org

Nucleophilic attack by the alcohol: The alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.comlibretexts.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.commasterorganicchemistry.com

Elimination of water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. libretexts.org

Deprotonation: The protonated ester is deprotonated by a base (such as water or the alcohol) to yield the final ester product and regenerate the acid catalyst. byjus.comlibretexts.org

Table 1: Key Steps in Fischer Esterification

| Step | Description |

| 1 | Protonation of the carbonyl oxygen by an acid catalyst. |

| 2 | Nucleophilic attack by the alcohol on the activated carbonyl carbon. |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Proton transfer to create a good leaving group (water). |

| 5 | Elimination of water to reform the carbonyl group. |

| 6 | Deprotonation to yield the final ester product. |

Direct reaction between a carboxylic acid and an amine is generally unfavorable for amide formation due to the acid-base reaction that forms a stable and unreactive carboxylate salt. acs.orglibretexts.org To overcome this, the carboxylic acid must first be converted into a more reactive intermediate. acs.orgfishersci.co.uk Several strategies exist for activating the carboxylic acid to facilitate amide bond formation.

One common approach involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orglibretexts.org In this process, the carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate. fishersci.co.uklibretexts.org This intermediate possesses a good leaving group that can be readily displaced by an amine through nucleophilic attack, yielding the desired amide and dicyclohexylurea as a byproduct. libretexts.org

Other activating agents and methods include:

Conversion to acyl chlorides or anhydrides: These are highly electrophilic species that react readily with amines. fishersci.co.uk

Use of peptide coupling reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives like HOBt can form highly activated esters that efficiently react with amines. nih.gov

In situ activation with metal complexes: For instance, titanium tetrachloride can react with amines to form titanium amido complexes, which then react with the carboxylic acid to generate activated titanium carboxylates that rapidly form amides. acs.org

Table 2: Common Methods for Amide Formation from Carboxylic Acids

| Method | Activating Agent/Reagent | Intermediate |

| DCC Coupling | Dicyclohexylcarbodiimide (DCC) | O-acylisourea |

| Acyl Halide Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl chloride |

| Peptide Coupling | EDC/HOBt | Activated HOBt ester |

| Metal-Mediated | Titanium tetrachloride (TiCl₄) | Titanium carboxylate |

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in organic synthesis. They are readily converted into other derivatives such as esters and amides. The synthesis of an acyl chloride from a carboxylic acid involves the replacement of the hydroxyl group with a chlorine atom.

A common and effective reagent for this transformation is thionyl chloride (SOCl₂). libretexts.orgfishersci.co.uk The reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group is converted into a better leaving group. libretexts.org

The mechanism involves the following steps:

The carboxylic acid attacks the sulfur atom of thionyl chloride. libretexts.org

A chloride ion is eliminated, and a protonated acyl chlorosulfite is formed. libretexts.org

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the chlorosulfite group and forming the acyl chloride. The chlorosulfite group decomposes to sulfur dioxide and another chloride ion.

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is largely determined by the nature of the leaving group attached to the carbonyl carbon. libretexts.orglibretexts.org A general principle is that a better leaving group leads to a more reactive carboxylic acid derivative. libretexts.orglibretexts.org The stability of the leaving group as an anion is a good indicator of its ability to depart; weaker bases are better leaving groups. libretexts.orglibretexts.org

The order of reactivity for common carboxylic acid derivatives is as follows: Acyl Chlorides > Acid Anhydrides > Thioesters > Esters > Amides msu.eduyoutube.com

Acyl Chlorides: The chloride ion is an excellent leaving group as it is the conjugate base of a strong acid (HCl). khanacademy.org This makes acyl chlorides the most reactive of the common carboxylic acid derivatives. msu.edu

Acid Anhydrides: The leaving group is a carboxylate anion, which is resonance-stabilized and a good leaving group. youtube.com

Esters: The leaving group is an alkoxide ion, which is a stronger base than a chloride or carboxylate ion, making esters less reactive. libretexts.org

Amides: The leaving group is an amide ion (⁻NH₂ or its substituted derivatives), which is a very strong base and therefore a poor leaving group. msu.edu This makes amides the least reactive of the common carboxylic acid derivatives.

Table 3: Reactivity and Leaving Group Ability of Carboxylic Acid Derivatives

| Derivative | Leaving Group | Basicity of Leaving Group | Reactivity |

| Acyl Chloride | Cl⁻ | Very Weak | Very High |

| Acid Anhydride (B1165640) | RCOO⁻ | Weak | High |

| Ester | RO⁻ | Moderate | Moderate |

| Amide | R₂N⁻ | Strong | Low |

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring of this compound

The thiophene ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution (SEAr) reactions. nih.govwikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The presence of substituents on the thiophene ring influences both the rate and the regioselectivity of the substitution.

The carboxylic acid group (-COOH) is a deactivating, meta-directing substituent in electrophilic aromatic substitution on a benzene (B151609) ring. numberanalytics.com This is due to its electron-withdrawing nature. However, the directing effects in thiophene can be more complex. The cyclopropyl (B3062369) group is generally considered to be an ortho, para-directing group, although its electronic effects can be nuanced.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. wikipedia.org

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. wikipedia.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. wikipedia.org

Reactivity of the Cyclopropyl Group in the Presence of the Thiophene Carboxylic Acid

The cyclopropyl group is a unique functional group with significant ring strain, which imparts it with unusual chemical reactivity. nih.gov While often behaving like an alkyl group, it can also exhibit reactivity more akin to a double bond, particularly in reactions that involve ring-opening. nih.govresearchgate.net

The reactivity of the cyclopropyl group in this compound will be influenced by the electronic nature of the substituted thiophene ring. The presence of the electron-withdrawing carboxylic acid group could potentially affect the stability of any intermediates formed during reactions involving the cyclopropyl ring.

Cyclopropanes that bear electron-accepting groups can act as electrophiles and undergo ring-opening reactions with nucleophiles. nih.govresearchgate.net While the thiophene ring itself is electron-rich, the presence of the carboxylic acid group might modulate this effect. Reactions involving strong acids should be approached with caution, as the cyclopropyl ring can be sensitive to acidic conditions, potentially leading to ring-opening or rearrangement products. nih.gov For example, some syntheses of thiophene aldehydes proceed through the ring-opening of cyclopropyl ethanol (B145695) derivatives. rsc.orgsemanticscholar.org

Decarboxylation Pathways of Cyclopropylthiophene Carboxylic Acids

The decarboxylation of heteroaromatic carboxylic acids is a significant transformation in organic synthesis, allowing for the removal of a carboxyl group to be replaced typically by a hydrogen atom. The facility of this reaction is often influenced by the stability of the resulting carbanion or radical intermediate, which is in turn affected by the nature of the aromatic ring and its substituents. In the case of thiophene carboxylic acids, decarboxylation can be challenging compared to other five-membered heterocycles like furan (B31954) and pyrrole (B145914) due to the higher resonance energy of the thiophene ring. youtube.com

While specific studies on the decarboxylation of this compound are not extensively documented, general methodologies for the protodecarboxylation of various heteroaromatic carboxylic acids have been established. These methods often require catalytic activation to proceed efficiently. For instance, a combination of silver(I) carbonate (Ag₂CO₃) and acetic acid in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) has been shown to be effective for the decarboxylation of a range of heteroaromatic carboxylic acids. organic-chemistry.org Another approach involves the use of strong acids, as demonstrated by the decarboxylation of 5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid using refluxing 48% hydrobromic acid. zendy.io

Below is a table summarizing general conditions that have been reported for the decarboxylation of related heteroaromatic and thiophene carboxylic acids, which could be applicable to this compound.

| Catalyst/Reagent | Solvent | Temperature | Substrate Scope Example |

|---|---|---|---|

| Ag₂CO₃, Acetic Acid | DMSO | Not specified | Various heteroaromatic carboxylic acids |

| 48% Hydrobromic Acid | - | Reflux | 5-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid |

| Copper | Quinoline | High | Historically used for various aromatic carboxylic acids |

Radical Coupling Reactions Initiated from Carboxylic Acid Precursors

The carboxylic acid moiety serves as a versatile precursor for the generation of carbon-centered radicals, which can then participate in a variety of coupling reactions to form new carbon-carbon bonds. A prominent modern strategy for this transformation is photoredox catalysis, which allows for the mild and efficient generation of radicals from stable carboxylic acid starting materials. nih.govdlut.edu.cn

The general mechanism for a photoredox-catalyzed decarboxylative coupling involves the excitation of a photocatalyst by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) with the carboxylate (formed in situ from the carboxylic acid), leading to an acyloxy radical. This intermediate readily extrudes carbon dioxide to generate a carbon-centered radical corresponding to the R-group of the original carboxylic acid. This radical can then be intercepted by a suitable coupling partner, often in a process mediated by a co-catalyst, such as a nickel or iron complex. nih.govnih.gov

For this compound, this approach would lead to the formation of a 2-cyclopropylthien-3-yl radical. This radical could then be coupled with a variety of partners, such as aryl halides, to form new C-C bonds. The use of dual catalytic systems, combining a photoredox catalyst with a transition metal cross-coupling catalyst, has proven to be a powerful tool for such transformations. nih.gov These reactions are advantageous due to their mild conditions and high functional group tolerance. dlut.edu.cnchemrxiv.org While the direct application of these methods to this compound is not explicitly detailed in the literature, the successful decarboxylative coupling of other thiophene carboxylic acids suggests the feasibility of this pathway. researchgate.net

Derivatization Strategies and Synthetic Utility of 2 Cyclopropylthiophene 3 Carboxylic Acid

Synthesis of Ester Derivatives of 2-Cyclopropylthiophene-3-carboxylic acid

The conversion of carboxylic acids to esters is a fundamental transformation. For this compound, esterification can be readily achieved through several standard methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org This is an equilibrium-driven reaction, and to favor the formation of the ester, the alcohol is typically used in excess as the solvent, and/or the water generated during the reaction is removed. organic-chemistry.orglibretexts.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This activation step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes a proton transfer, followed by the elimination of a water molecule to yield the protonated ester. A final deprotonation step regenerates the acid catalyst and provides the final ester product. masterorganicchemistry.com

| Reaction | Reagents | Product | Key Features |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH) | Methyl or Ethyl 2-cyclopropylthiophene-3-carboxylate | Equilibrium reaction; driven by excess alcohol or removal of water. masterorganicchemistry.comlibretexts.org |

| Alkylation of Carboxylate | Alkyl Halide (e.g., CH₃I), Base (e.g., NaH, K₂CO₃) | Corresponding Alkyl Ester | Involves formation of a carboxylate anion which acts as a nucleophile. |

Access to Amide Derivatives via Coupling Reactions

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated" using a coupling reagent. organic-chemistry.orggoogle.com For this compound, this is achieved by converting the hydroxyl group into a better leaving group.

A wide variety of coupling reagents are available. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are common choices. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. google.comwikipedia.org To minimize side reactions and reduce the risk of racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. wikipedia.org

Other highly efficient coupling reagents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which react with the carboxylic acid to form active esters that rapidly couple with amines. wikipedia.org These reactions are typically carried out in aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). wikipedia.org

| Coupling Reagent | Common Additive/Base | Solvent | Mechanism Highlight |

| EDC (or DCC) | HOBt, DIPEA | DMF, DCM | Forms an O-acylisourea intermediate. google.comwikipedia.org |

| HATU | DIPEA, Triethylamine | DMF | Forms a highly activated OAt-ester. wikipedia.org |

| BOPCl | Triethylamine | Dichloromethane | Used for coupling, especially with electron-deficient amines. |

| CDI | Triethylamine | THF | Forms an acylimidazolide intermediate. |

Preparation of Acyl Halide and Anhydride (B1165640) Derivatives

Acyl Halides: Acyl halides, particularly acyl chlorides, are highly reactive carboxylic acid derivatives that serve as valuable intermediates for the synthesis of esters, amides, and other compounds. This compound can be converted to its corresponding acyl chloride, 2-cyclopropylthiophene-3-carbonyl chloride, by treatment with common chlorinating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most frequently used reagents for this transformation. organic-chemistry.orgwikipedia.org The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which simplifies purification. wikipedia.org Similarly, oxalyl chloride decomposes to volatile byproducts (CO, CO₂, and HCl). commonorganicchemistry.com These reactions are typically performed in an inert solvent or neat.

Anhydrides: Acid anhydrides are another class of activated carboxylic acid derivatives. A symmetrical anhydride of this compound can be prepared by reacting its acyl chloride derivative with the corresponding carboxylate salt (formed by treating the carboxylic acid with a base). chemicalbook.com Alternatively, mixed anhydrides can be formed by reacting the carboxylic acid with a different acyl chloride, such as pivaloyl chloride, in the presence of a base like triethylamine. slideshare.net Dehydrating coupling reagents like DCC can also be used to form anhydrides from two equivalents of the carboxylic acid. chemicalbook.com

| Derivative | Reagent(s) | Byproducts | Notes |

| Acyl Chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl | Volatile byproducts facilitate purification. wikipedia.org |

| Acyl Chloride | Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Often used for milder reaction conditions. commonorganicchemistry.com |

| Symmetric Anhydride | Acyl Chloride + Carboxylate Salt | Salt (e.g., NaCl) | A two-step approach from the carboxylic acid. chemicalbook.com |

| Mixed Anhydride | Pivaloyl Chloride, Triethylamine | Triethylammonium chloride | Useful for subsequent coupling reactions. slideshare.net |

Halogenation Reactions on the Thiophene (B33073) Ring of Cyclopropylthiophene Carboxylic Acids

The thiophene ring is an electron-rich aromatic system susceptible to electrophilic substitution reactions, such as halogenation. The position of substitution is directed by the existing substituents on the ring. For this compound, the key positions for electrophilic attack are C4 and C5. The cyclopropyl (B3062369) group at C2 is an ortho-, para-director, while the carboxylic acid group at C3 is a meta-director and deactivating.

In the case of electrophilic bromination, the substitution pattern is primarily determined by the stability of the cationic intermediate (the sigma complex or arenium ion). For thiophene-3-carboxylic acid, electrophilic attack occurs preferentially at the C5 position. researchgate.net This is because an attack at C5 allows the positive charge in the resonance structures of the intermediate to be distributed without being placed on the carbon atom (C3) bearing the strongly electron-withdrawing carboxyl group, which would be highly destabilizing. researchgate.net An attack at the C2 position would result in a resonance structure where the positive charge is adjacent to the carboxyl group, which is unfavorable. Applying this principle to this compound, bromination is strongly predicted to occur at the C5 position.

A potential challenge in the halogenation of aromatic carboxylic acids is the possibility of decarboxylative halogenation, where the carboxyl group is replaced by a halogen atom. masterorganicchemistry.com However, this typically requires specific conditions, often involving transition metal catalysts or photochemical activation, and may not be a major competing pathway under standard electrophilic bromination conditions for this substrate.

Conversion to Sulfonyl Chloride Derivatives via Organometallic Intermediates

The synthesis of a sulfonyl chloride from a carboxylic acid is a multi-step process. A plausible route for converting this compound into 2-cyclopropylthiophene-3-sulfonyl chloride involves the use of organometallic intermediates. Given that the C5 position of the thiophene ring is the most activated site for electrophilic substitution and also the most likely site for deprotonation by a strong base, a directed ortho-metalation strategy can be envisioned.

This synthetic pathway would likely begin with the protection of the acidic proton of the carboxylic acid, for instance, by converting it to an ester or an amide. Subsequent treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), would selectively deprotonate the C5 position, generating a thiophen-5-yl-lithium species. This organometallic intermediate can then be trapped by bubbling sulfur dioxide (SO₂) gas through the solution, forming a lithium sulfinate salt. The final step involves the treatment of this salt with a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), to yield the desired 2-cyclopropyl-5-chlorosulfonylthiophene-3-carboxylic acid derivative. Subsequent hydrolysis of the protecting group would yield the target acid.

An alternative, though less direct, route involves converting the carboxylic acid into an amino group. This can be achieved through rearrangements like the Curtius or Schmidt reactions. nih.govwikipedia.org The resulting aminothiophene can then be converted to a diazonium salt, which subsequently reacts with sulfur dioxide in the presence of a copper(I) chloride catalyst (a Sandmeyer-type reaction) to furnish the sulfonyl chloride. libretexts.orgwikipedia.org

Other Functional Group Transformations Originating from the Carboxylic Acid

Beyond the derivatives mentioned above, the carboxylic acid group of this compound can be transformed into several other important functional groups.

Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, (2-cyclopropylthiophen-3-yl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. libretexts.org Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF) or dimethyl sulfide (B99878) (SMe₂), is another effective reagent that can selectively reduce carboxylic acids in the presence of other reducible functional groups like esters. commonorganicchemistry.comnih.gov

Conversion to Amines (Decarboxylative Amination): The Curtius and Schmidt rearrangements provide pathways to convert carboxylic acids into primary amines, with the loss of the carboxyl carbon as carbon dioxide. wikipedia.orgwikipedia.org

The Curtius rearrangement involves converting the carboxylic acid to an acyl azide (B81097) (via the acyl chloride or by using reagents like diphenylphosphoryl azide, DPPA), which then thermally or photochemically rearranges to an isocyanate. nih.govscispace.comrsc.org Hydrolysis of the isocyanate yields the primary amine, 2-cyclopropylthiophen-3-amine. organic-chemistry.org

The Schmidt reaction achieves a similar transformation in a single step by reacting the carboxylic acid with hydrazoic acid (HN₃) under acidic conditions. wikipedia.orgorganic-chemistry.org

Homologation (Arndt-Eistert Reaction): This reaction sequence extends the carbon chain of a carboxylic acid by one methylene (B1212753) (-CH₂-) unit. wikipedia.orgorganic-chemistry.org The process involves converting the carboxylic acid to its acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. The diazoketone then undergoes a silver(I)-catalyzed Wolff rearrangement to form a ketene, which can be trapped with water to yield the homologated carboxylic acid, 2-(2-cyclopropylthiophen-3-yl)acetic acid. organic-chemistry.orgnrochemistry.com

Decarboxylation: While generally difficult for aromatic carboxylic acids, decarboxylation (the removal of the -COOH group) can sometimes be achieved under specific catalytic conditions, often involving silver or copper salts at high temperatures. organic-chemistry.org For this compound, this would lead to the formation of 2-cyclopropylthiophene (B3031380). The presence of the cyclopropyl group may influence the reaction conditions required for decarboxylation. arkat-usa.org

Advanced Spectroscopic and Conformational Analysis of 2 Cyclopropylthiophene 3 Carboxylic Acid and Its Analogues

Conformational Analysis of the Cyclopropyl (B3062369) and Thiophene (B33073) Moieties

The conformational preferences of 2-cyclopropylthiophene-3-carboxylic acid are primarily governed by the rotation around the single bond connecting the cyclopropyl and thiophene rings. This rotation gives rise to different spatial arrangements, or conformers, with the most significant being the syn and anti conformations. In the syn arrangement, the cyclopropyl group is positioned towards the carboxylic acid group, while in the anti conformation, it is oriented away from it. The interplay of electronic and steric effects between these two functional groups dictates the relative stability and population of these conformers.

The energy required to convert between the syn and anti conformers is known as the rotational barrier. This barrier is a key feature of the molecule's energy landscape. While specific experimental data for the rotational barrier of this compound is not extensively documented, insights can be drawn from studies on analogous thiophene derivatives. For instance, the barrier to methyl internal rotation in 2-methylthiophene (B1210033) has been determined to be 197.7324(18) cm⁻¹. mdpi.com In other substituted thiophenes and furans, these barriers can vary, highlighting the influence of substituents on the rotational dynamics. mdpi.comresearchgate.net For this compound, the transition state for rotation would likely involve a perpendicular orientation of the cyclopropyl and thiophene rings, which would maximize steric repulsion and thus represent the energy maximum on the potential energy surface. Theoretical calculations on related thiophene carboxylic acids have been used to explore the molecular geometry and electronic structure of different conformations, which differ by the rotation about the C–C bond between the thiophene ring and the carboxylic acid group. researchgate.net

The conformation of this compound is a balance between minimizing steric and torsional strain. stackexchange.comreddit.comyoutube.comSteric strain arises from the repulsive interaction when non-bonded atoms or groups are forced into close proximity. stackexchange.comlibretexts.org In the syn conformation, there is potential for steric hindrance between the cyclopropyl ring and the carboxylic acid group. This repulsion would likely destabilize the syn conformer relative to the anti conformer.

Torsional strain , on the other hand, is the resistance to bond twisting. stackexchange.comyoutube.com In this molecule, it is associated with the rotation around the single bond connecting the two rings. The molecule will preferentially adopt a staggered conformation to minimize this strain. The inherent ring strain of the three-membered cyclopropyl ring also influences its electronic properties and interactions with the adjacent thiophene ring. libretexts.org

Application of High-Resolution NMR Spectroscopy for Stereochemical and Structural Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide detailed information.

The acidic proton of the carboxylic acid group is expected to appear far downfield in the ¹H NMR spectrum, typically in the 10-13 ppm range. libretexts.orgprinceton.edu Protons on the thiophene ring and the cyclopropyl group would have characteristic chemical shifts and coupling constants that reveal their connectivity and spatial relationships. Nuclear Overhauser Effect (NOE) experiments could be particularly useful in distinguishing between the syn and anti conformers by identifying protons that are close in space.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid would appear in the range of 160-180 ppm. libretexts.orgprinceton.edu The carbons of the thiophene and cyclopropyl rings would also have distinct signals, providing a complete picture of the carbon framework.

X-ray Crystallography Studies for Elucidating Solid-State Structures and Intermolecular Interactions

X-ray crystallography provides a definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystal. nih.gov An X-ray crystal structure of this compound would provide accurate bond lengths, bond angles, and torsion angles. This would unambiguously reveal the preferred conformation (syn or anti) in the solid state.

Furthermore, this technique would elucidate the intermolecular interactions that stabilize the crystal lattice. Carboxylic acids are well-known to form strong hydrogen bonds, often resulting in dimeric structures. researchgate.net The crystallographic data would detail the hydrogen bonding network and other non-covalent interactions, which are crucial for understanding the physical properties of the compound.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group and Molecular Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe the vibrational modes of a molecule. bitp.kiev.ua For this compound, the IR spectrum would show a very broad O-H stretching band for the carboxylic acid, typically in the 2500-3300 cm⁻¹ region, and a strong C=O stretching band around 1700 cm⁻¹. mdpi.com

The spectrum would also contain characteristic vibrations for the thiophene ring, including C-H stretching, C-C stretching, and C-S stretching modes. The cyclopropyl group would also exhibit its own characteristic C-H stretching and ring deformation vibrations. The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis that can be correlated with the molecule's structure.

Computational and Theoretical Investigations of 2 Cyclopropylthiophene 3 Carboxylic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important method for studying the electronic properties of organic molecules. For thiophene (B33073) derivatives, DFT calculations can elucidate the effects of substituents on the electronic distribution and reactivity of the thiophene ring. While specific DFT studies on 2-Cyclopropylthiophene-3-carboxylic acid are not extensively available in the public domain, valuable insights can be drawn from computational analyses of structurally related thiophene-3-carboxylic acid and other substituted thiophenes.

The electronic structure of thiophene-based compounds is of significant interest for their application in organic electronics. DFT calculations can predict key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com The HOMO-LUMO energy gap is a critical parameter that influences the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com For substituted thiophenes, the nature and position of the substituent can finely tune these frontier orbital energies. mdpi.com

In the case of this compound, the electron-donating cyclopropyl (B3062369) group at the C2 position and the electron-withdrawing carboxylic acid group at the C3 position are expected to have a significant impact on the electronic properties of the thiophene ring. DFT studies on similar systems, such as thiophene-2-carboxamide derivatives, have shown that substituents can significantly alter the HOMO-LUMO energy gap. nih.gov

Global reactivity descriptors, derived from conceptual DFT, can provide a quantitative measure of the reactivity of this compound. These descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). mdpi.comscispace.com

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |

| Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to charge transfer. |

| Softness (S) | S = 1 / η | The reciprocal of hardness, indicating the ease of charge transfer. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the ability of a molecule to accept electrons. |

This table provides the definitions and interpretations of global reactivity descriptors that can be calculated using DFT.

Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com For this compound, these calculations would likely pinpoint the carboxylic acid group as a primary site for nucleophilic attack and specific carbons on the thiophene ring as susceptible to electrophilic substitution.

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating the stationary points, which include reactants, products, intermediates, and, crucially, transition states. The activation energy, determined by the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility.

For reactions involving this compound, such as esterification, amidation, or electrophilic substitution on the thiophene ring, DFT can be employed to model the step-by-step process. For instance, in an electrophilic aromatic substitution reaction, DFT can help determine whether the attack is more favorable at the C4 or C5 position of the thiophene ring. researchgate.net

A computational study on the desulfurization of thiophene on a Ni(111) surface demonstrated that the direct desulfurization pathway is energetically favorable, proceeding without prior hydrogenation. rsc.org While this is a heterogeneous catalytic process, it showcases the power of DFT in predicting reaction pathways. In a different study, DFT calculations were used to investigate the enantioselective total syntheses of Sannamycins A and B, revealing a more favorable reaction pathway by analyzing the transition state energies. acs.org

The energetic profiles of synthetic transformations provide a thermodynamic and kinetic understanding of a reaction. DFT calculations can furnish detailed energy diagrams that illustrate the relative energies of all species involved in a reaction pathway.

For this compound, similar computational analyses could be performed for various synthetic transformations. For example, the energetic profile for the decarboxylation of this acid or its participation in cross-coupling reactions could be investigated to predict the reaction outcomes and identify potential side reactions.

In many chemical reactions, particularly those involving charged intermediates or catalysts, the role of counter-ions can be significant. DFT calculations can explicitly model the interaction between the reacting species and counter-cations, providing insights into their influence on the reaction mechanism and energetics.

In the aforementioned study on thiophene carboxylation, the presence of a Cesium cation (Cs+) was shown to play a crucial role in stabilizing the intermediate and transition states. mdpi.com The DFT calculations demonstrated that the counter-cation interacts with the forming carbanion on the thiophene ring and the carbonate, thereby lowering the activation barrier for the proton abstraction step. mdpi.com This highlights the importance of including counter-ions in the computational model to obtain a realistic description of the catalytic process. Similar effects would be expected in reactions of this compound that proceed via ionic intermediates in the presence of metal catalysts or bases.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While DFT is excellent for studying static electronic properties, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. MD simulations can provide a detailed picture of the conformational landscape of this compound and how it is influenced by the surrounding solvent environment.

The flexibility of the cyclopropyl and carboxylic acid groups relative to the thiophene ring can lead to various conformers. MD simulations can explore these different conformations and determine their relative populations. Studies on acetic acid have used MD to investigate the conformational equilibrium of the carboxylic acid group, revealing the presence of both syn and anti conformations in solution. nih.gov

Solvent effects can significantly impact the behavior of a molecule. MD simulations explicitly model the solvent molecules, allowing for the study of solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group of this compound and protic solvents. These interactions can influence the conformational preferences and reactivity of the molecule. For instance, MD simulations of poly(3-hexylthiophene) have been used to study its helical structure in both vacuum and an amorphous polymer environment. tue.nl Furthermore, temperature-dependent conformational behavior of isolated poly(3-hexylthiophene) chains has been investigated, revealing the formation of bundle and toroid structures. uni-bayreuth.de

Quantum Chemical Calculations for Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are highly valuable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, from which chemical shifts can be derived. mdpi.comucm.es For this compound, these calculations could predict the 1H and 13C chemical shifts for the protons and carbons of the cyclopropyl, thiophene, and carboxylic acid moieties. Comparing the calculated shifts with experimental data can help confirm the molecular structure. It is important to note that the accuracy of the predicted shifts can be improved by considering solvent effects and by using appropriate scaling factors. researchgate.netrsc.org

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can provide a detailed assignment of the bands observed in infrared (IR) and Raman spectra. DFT calculations can predict the vibrational modes of this compound, which can be correlated with experimental spectra. iosrjournals.orgresearchgate.net For example, the characteristic stretching frequencies of the C=O and O-H bonds of the carboxylic acid group, as well as the ring vibrations of the thiophene and cyclopropyl groups, can be calculated. A study on 2-thiophene carboxylic acid used DFT to perform a normal coordinate analysis and assign the vibrational fundamental frequencies. iosrjournals.org

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| Aromatic C-H stretch | 3117-3080 | 3113-3083 |

| C-C stretching | 1526, 1410, 1356 | 1528, 1352 (IR); 1530, 1413, 1354 (Raman) |

| C-S stretching | 852, 649 | 647 (IR); 637 (Raman) |

This table compares the calculated and experimental vibrational frequencies for 2-thiophene carboxylic acid, a related compound. iosrjournals.org

Investigation of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a crucial role in determining the solid-state structure, physical properties, and biological activity of molecules. For this compound, intermolecular hydrogen bonding involving the carboxylic acid group is expected to be a dominant interaction, leading to the formation of dimers or extended networks in the solid state.

Computational methods can be used to investigate and quantify these non-covalent interactions. Symmetry-adapted perturbation theory (SAPT) can be used to decompose the interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion energies. A study on the complexes of thiophene with formic acid revealed that the interaction is stabilized by O-H···π and C-H···O hydrogen bonds, with electrostatic interactions being dominant. acs.orgnih.gov Dispersion forces were also found to be significant. acs.orgnih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool for analyzing non-covalent interactions by examining the topology of the electron density. bitp.kiev.ua This method can identify bond critical points and characterize the nature of the interactions. Additionally, Natural Bond Orbital (NBO) analysis can provide insights into charge transfer and hyperconjugative interactions within and between molecules. bitp.kiev.ua These computational approaches can provide a detailed understanding of the intermolecular forces that govern the self-assembly and crystal packing of this compound. rsc.org

Applications of 2 Cyclopropylthiophene 3 Carboxylic Acid As a Building Block in Organic Synthesis

Utilization in the Synthesis of Complex Heterocyclic Systems

2-Cyclopropylthiophene-3-carboxylic acid is a strategic precursor for the synthesis of various fused heterocyclic systems, particularly those containing the thieno[3,2-b]pyridine (B153574) and thieno[2,3-d]pyrimidine (B153573) scaffolds. These ring systems are of significant interest due to their presence in a variety of biologically active molecules. The synthetic strategies often involve the initial conversion of the carboxylic acid group into other functionalities, such as amides or amines, which can then participate in cyclization reactions.

For instance, the synthesis of thieno[2,3-b]pyridin-6-ones can be achieved through a multicomponent reaction involving a 2-aminothiophene derivative, an aldehyde, and Meldrum's acid. researchgate.net While this approach requires the conversion of the carboxylic acid of this compound to an amino group, it highlights a potential pathway to access this class of fused heterocycles. The general reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| 2-Aminothiophene Derivative | Aromatic Aldehyde | Meldrum's Acid | 4,7-dihydro-5H-thieno[2,3-b]pyridin-6-one |

Similarly, thieno[2,3-d]pyrimidines are another important class of heterocyclic compounds that can be synthesized from 2-aminothiophene-3-carboxylic acid esters. nih.gov The synthesis typically involves the reaction of the 2-aminothiophene-3-carboxylate with a suitable one-carbon synthon, such as formamide, to construct the pyrimidine (B1678525) ring. This suggests that this compound, after esterification and amination, could be a viable starting material for the preparation of novel thieno[2,3-d]pyrimidine derivatives.

The general synthetic approach is as follows:

Esterification of this compound.

Introduction of an amino group at the 2-position of the thiophene (B33073) ring.

Cyclocondensation with a one-carbon unit (e.g., formamide) to yield the thieno[2,3-d]pyrimidin-4-one core.

Role as a Precursor for Advanced Organic Materials and Functional Molecules

Thiophene-containing polymers are a significant class of conducting polymers with applications in various electronic devices, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and field-effect transistors (OFETs). The properties of these materials can be finely tuned by modifying the substituents on the thiophene ring. This compound offers a unique monomer for the synthesis of novel polythiophenes with potentially interesting electronic and physical properties.

The carboxylic acid group can be utilized in several ways to facilitate polymerization. For instance, it can be converted into a more reactive functional group, such as a halide or a stannane, to enable cross-coupling polymerization methods like Stille or Suzuki coupling. Alternatively, the carboxylic acid itself can be used to direct the polymerization or to enhance the solubility and processability of the resulting polymer.

The synthesis of conducting polymers from thiophene monomers can be achieved through chemical or electrochemical oxidative polymerization. researchgate.netmdpi.com The presence of the cyclopropyl (B3062369) group on the thiophene backbone is expected to influence the polymer's conformation and packing, which in turn can affect its electronic properties, such as conductivity and charge mobility.

A general approach for the chemical oxidative polymerization of a thiophene monomer is outlined in the table below:

| Monomer | Oxidizing Agent | Solvent | Resulting Polymer |

| 3-Substituted Thiophene | Ferric Chloride (FeCl3) | Chloroform | Poly(3-substituted thiophene) |

Furthermore, the carboxylic acid functionality can be used for post-polymerization modification, allowing for the covalent attachment of other functional molecules to the polymer backbone. nih.gov This opens up possibilities for creating multifunctional materials with tailored properties for specific applications. For example, the attachment of chromophores or redox-active molecules could lead to materials with interesting optical or electrochemical properties.

Strategic Integration into Pharmacologically Relevant Scaffolds (focus on synthetic routes, not biological effects)

The thiophene ring is a privileged scaffold in medicinal chemistry, and many drugs and biologically active compounds contain this heterocyclic motif. researchgate.netnih.gov this compound serves as a valuable starting material for the synthesis of a variety of pharmacologically relevant scaffolds. The carboxylic acid group provides a convenient point of attachment for other molecular fragments through amide bond formation, a common reaction in the synthesis of drug candidates.

For example, thiophene carboxamides have been explored for their potential as antiproliferative agents. nih.gov The synthesis of such compounds can be achieved by activating the carboxylic acid of this compound, for instance, by converting it to an acid chloride, and then reacting it with a suitable amine.

A typical synthetic sequence for the preparation of a thiophene carboxamide is as follows:

Activation of the carboxylic acid of this compound (e.g., with thionyl chloride to form the acid chloride).

Reaction of the activated carboxylic acid derivative with a primary or secondary amine to form the corresponding amide.

This straightforward synthetic route allows for the generation of a library of diverse thiophene carboxamides by varying the amine component.

Moreover, 2-aminothiophene-3-carboxylic acid derivatives are precursors to a range of heterocyclic systems with potential pharmacological applications, such as thieno[2,3-d]pyrimidines and other fused systems. nih.govresearchgate.net As mentioned in section 7.1, the conversion of this compound to its 2-amino derivative would open up synthetic pathways to these important scaffolds.

The synthesis of 2,3-disubstituted 4,5,6,7-tetrahydro-benzothiophene derivatives as modulators of the retinoic acid receptor-related orphan receptor γt (RORγt) has been reported, where amide formation is a key step. nih.gov This further highlights the utility of the carboxylic acid functionality in the synthesis of potential therapeutic agents.

Development of Ligands and Catalysts Incorporating the Cyclopropylthiophene Carboxylic Acid Motif

Thiophene carboxylic acids can act as ligands for a variety of metal ions, forming coordination complexes with interesting structural and electronic properties. researchgate.net These metal complexes can find applications in catalysis, materials science, and as potential therapeutic agents. mdpi.com this compound, with its carboxylate group, can coordinate to metal centers in a monodentate or bidentate fashion.

The synthesis of metal complexes with thiophene-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can exhibit a range of geometries, such as octahedral, square planar, or tetrahedral, depending on the metal ion and the other ligands present in the coordination sphere. researchgate.net

A general procedure for the synthesis of a metal complex with a thiophene carboxylic acid ligand is described below:

| Ligand | Metal Salt | Solvent | Product |

| Thiophene Carboxylic Acid | Metal(II) Chloride or Acetate (B1210297) | Alcohol/Water Mixture | Metal-Thiophene Carboxylate Complex |

The electronic properties of the resulting metal complexes can be tuned by the substituents on the thiophene ring. The presence of the cyclopropyl group in this compound may influence the coordination chemistry and the catalytic activity of the corresponding metal complexes.

Furthermore, the development of catalysts for organic synthesis is an active area of research. Thiophene-based ligands have been used in various catalytic systems. For example, iron, vanadium, and molybdenum complexes have been shown to catalyze the synthesis of 2-thiophenecarboxylic acids. semanticscholar.org While this is not a direct application of this compound as a ligand, it demonstrates the involvement of thiophene derivatives in catalytic processes. The unique electronic and steric properties of the 2-cyclopropylthiophene-3-carboxylate ligand could lead to the development of novel catalysts with enhanced reactivity or selectivity for specific organic transformations.

Future Research Trajectories for 2 Cyclopropylthiophene 3 Carboxylic Acid

Development of Novel Asymmetric Synthetic Routes to Chiral Analogues

While the synthesis of 2-Cyclopropylthiophene-3-carboxylic acid itself is established, the development of asymmetric routes to its chiral analogues represents a significant and valuable research avenue. The introduction of chirality, either in the cyclopropane (B1198618) ring or through substituents on the thiophene (B33073) core, would vastly expand the chemical space and potential applications of this compound class, particularly in medicinal chemistry and materials science.

Future research should focus on the following areas:

Catalytic Asymmetric Cyclopropanation: The development of novel catalyst systems for the enantioselective cyclopropanation of a suitable thiophene precursor would be a direct and efficient approach to chiral analogues. Research into transition-metal catalysts, particularly those based on rhodium, copper, and palladium, could yield highly stereoselective transformations.

Chiral Pool Synthesis: Utilizing enantiopure starting materials derived from the chiral pool could provide access to specific stereoisomers. This approach would involve the strategic incorporation of a chiral fragment that ultimately forms part of the final molecule.

Asymmetric C-H Functionalization: Advances in transition-metal-catalyzed asymmetric C-H functionalization of the thiophene ring could enable the direct introduction of chiral substituents. This would be a highly atom-economical approach to generating a library of chiral derivatives.

Enzymatic Resolutions: Biocatalytic methods, such as enzymatic resolution of racemic mixtures of this compound derivatives, could offer a green and efficient route to enantiopure compounds.

The successful development of these asymmetric syntheses will be crucial for investigating the stereospecific interactions of these compounds in biological systems and for the creation of novel chiral materials.

Exploration of Underutilized Reactivity Modes for Enhanced Synthetic Versatility

The reactivity of the thiophene ring is well-documented, typically involving electrophilic aromatic substitution at the C5 position. However, the presence of the cyclopropyl (B3062369) and carboxylic acid groups in this compound can be exploited to explore less common reactivity patterns, thereby enhancing its synthetic utility.

Future investigations should consider:

Metalation and Cross-Coupling Reactions: While electrophilic substitution is common, directed ortho-metalation (DoM) strategies, guided by the carboxylic acid group, could allow for selective functionalization at the C4 position. Subsequent cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) at this position would provide access to a wide array of novel derivatives that are not accessible through traditional methods.

Cyclopropane Ring-Opening Reactions: The strained cyclopropyl group can undergo ring-opening reactions under specific conditions (e.g., with electrophiles or transition metals). Exploring these transformations could lead to the synthesis of novel thiophene derivatives with functionalized alkyl chains, opening up new avenues for molecular design.

Decarboxylative Functionalization: The carboxylic acid group can serve as a handle for decarboxylative cross-coupling reactions. This would allow for the introduction of various substituents at the C3 position, providing a versatile method for late-stage diversification of the scaffold.

Photocatalysis and Radical Chemistry: The application of modern synthetic methods, such as photoredox catalysis, to this compound and its derivatives could unlock novel reactivity patterns involving radical intermediates, leading to the formation of unique and complex molecular architectures.

By exploring these underutilized reactivity modes, chemists can significantly expand the synthetic toolbox for modifying the this compound scaffold, leading to the creation of novel compounds with tailored properties.

Design of Next-Generation Cyclopropylthiophene-Based Building Blocks with Tailored Reactivity

This compound itself can be viewed as a foundational building block. Future research should focus on transforming this core structure into a new generation of more complex and functionalized building blocks with tailored reactivity for use in organic synthesis, medicinal chemistry, and materials science.

Key strategies for the design of these next-generation building blocks include:

Bifunctional Building Blocks: The introduction of additional functional groups onto the thiophene ring or the cyclopropyl moiety would create bifunctional building blocks capable of participating in multiple and orthogonal chemical transformations. For example, the incorporation of a boronic ester, a halide, or a triflate group would create a versatile building block for cross-coupling reactions.

Click-Chemistry Handles: The incorporation of functional groups that can participate in "click" chemistry reactions, such as azides or alkynes, would enable the rapid and efficient conjugation of the cyclopropylthiophene core to other molecules, including biomolecules and polymers.

Photoresponsive Building Blocks: The design of derivatives incorporating photoresponsive moieties could lead to the development of novel materials with tunable optical and electronic properties.

Fluorinated Analogues: The selective introduction of fluorine atoms or fluorinated groups can significantly impact the physicochemical and biological properties of a molecule. The development of synthetic routes to fluorinated analogues of this compound would be a valuable addition to the chemical toolbox.

The creation of a diverse library of these advanced building blocks will undoubtedly accelerate the discovery of new molecules with desired functions and properties.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To fully realize the potential of this compound and its derivatives, particularly for applications in pharmaceuticals and materials, the development of scalable and efficient manufacturing processes is essential. The integration of flow chemistry and automated synthesis platforms offers a promising solution to the challenges of traditional batch production.

Future research in this area should focus on:

Development of Continuous Flow Processes: The translation of key synthetic steps for the preparation and derivatization of this compound from batch to continuous flow conditions can offer significant advantages in terms of safety, efficiency, and scalability.

In-line Purification and Analysis: The integration of in-line purification and analytical techniques within a flow chemistry setup would enable real-time monitoring and control of the reaction, leading to higher product quality and reduced waste.

Automated Library Synthesis: The use of automated synthesis platforms can facilitate the rapid generation of large libraries of this compound derivatives for high-throughput screening in drug discovery and materials science.

By embracing these modern manufacturing technologies, the production of this compound and its derivatives can be made more sustainable, cost-effective, and adaptable to the demands of various industries.

Computational Design of Novel Reactions and Derivatizations

Computational chemistry provides a powerful tool for accelerating the discovery and development of new chemical entities and reactions. The application of computational methods to the this compound scaffold can guide experimental efforts and provide valuable insights into its reactivity and properties.

Future computational research should be directed towards:

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to predict the most likely sites of reaction for various electrophilic, nucleophilic, and radical transformations, thus guiding the design of synthetic routes to new derivatives. researchgate.net

Designing Novel Catalysts: Computational modeling can aid in the design of new catalysts for the asymmetric synthesis of chiral analogues, predicting their efficacy and stereoselectivity.

Virtual Screening of Derivatives: The in silico screening of virtual libraries of this compound derivatives can help to identify compounds with desired properties, such as binding affinity to a biological target or specific electronic properties for materials applications.

Elucidating Reaction Mechanisms: Computational studies can provide a detailed understanding of the mechanisms of novel reactions, which can be used to optimize reaction conditions and improve yields.

The synergy between computational design and experimental validation will be a key driver of innovation in the chemistry of this compound, enabling the more rapid and efficient discovery of new molecules and materials.

Q & A

Q. What are the recommended synthetic routes for 2-Cyclopropylthiophene-3-carboxylic acid, and how can purity be optimized?

Methodological Answer:

- Synthesis Strategy : A common approach involves introducing the cyclopropyl group via a Suzuki-Miyaura cross-coupling reaction between a brominated thiophene-3-carboxylic acid derivative and cyclopropylboronic acid. The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like THF or DMF at 80–100°C .

- Purification : Post-reaction, column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the product. Recrystallization from ethanol/water improves purity. Monitor by TLC and confirm via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) .

- Yield Optimization : Control reaction temperature and stoichiometry (1:1.2 ratio of thiophene precursor to boronic acid). Use anhydrous conditions to prevent hydrolysis of the boronic acid.

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Grow single crystals via slow evaporation in a solvent mixture (e.g., DMSO/water). Collect diffraction data using a Bruker D8 Venture diffractometer. Solve the structure using SHELXS (direct methods) and refine with SHELXL (full-matrix least-squares) .

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm cyclopropyl ring integration (e.g., ¹H NMR: δ 1.2–1.5 ppm for cyclopropyl protons; ¹³C NMR: δ 10–15 ppm for cyclopropyl carbons).

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves (tested for chemical compatibility), lab coats, and safety goggles. Use respiratory protection (NIOSH-approved N95 mask) if handling powdered forms .

- Ventilation : Conduct experiments in a fume hood to limit inhalation exposure. Avoid incompatible materials (strong oxidizers, bases) to prevent hazardous reactions (e.g., decomposition to sulfur oxides) .

- Spill Management : Sweep solid spills into sealed containers; neutralize liquid spills with inert adsorbents (vermiculite) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- HPLC-MS : Use reverse-phase HPLC (C18 column) with MS detection to confirm molecular weight ([M+H]⁺ expected ~198.2 g/mol).

- Elemental Analysis : Verify C, H, S, and O content (theoretical: C 54.53%, H 4.58%, S 14.56%, O 18.18%).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C under nitrogen) .

Advanced Research Questions

Q. How does this compound behave under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : The carboxylic acid group protonates below pH 3, leading to reduced solubility. Above pH 5, deprotonation increases aqueous solubility but may destabilize the cyclopropyl ring .

- Thermal Stability : Conduct accelerated stability studies (40°C, 75% RH for 4 weeks). Monitor degradation via HPLC. Key decomposition products include CO₂ and cyclopropane derivatives .

| Condition | Observed Stability | Key Degradation Products |

|---|---|---|

| pH 2 (HCl) | Stable ≤48 hrs | None detected |

| pH 9 (NaOH) | Degrades ≥24 hrs | 3-Thiophenecarboxylate |

| 100°C (dry) | Stable ≤1 hr | Cyclopropane, CO₂ |

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Methodological Answer:

- Tautomerism Analysis : If unexpected peaks arise in NMR, consider keto-enol tautomerism. Use variable-temperature NMR (25–60°C) to observe dynamic equilibria .

- Crystal Packing Effects : In X-ray data, discrepancies between calculated and observed intensities may arise from twinning. Use TWINLAW in SHELXL to refine twinned structures .

Q. What computational methods predict the reactivity of the cyclopropyl-thiophene scaffold?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level (Gaussian 16). Calculate Fukui indices to identify electrophilic/nucleophilic sites .

- Molecular Dynamics : Simulate solvation effects (water, DMSO) using GROMACS to predict aggregation tendencies .

Q. What mechanistic insights explain the cyclopropyl group’s electronic effects on thiophene reactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.